molecular formula C8H14N2O B8747531 1-Butyl-2-hydroxymethylimidazole

1-Butyl-2-hydroxymethylimidazole

Cat. No.: B8747531
M. Wt: 154.21 g/mol
InChI Key: AOPMHPFNYCNHJU-UHFFFAOYSA-N
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Description

1-Butyl-2-hydroxymethylimidazole is an imidazole derivative characterized by a butyl group at the 1-position and a hydroxymethyl substituent at the 2-position of the heterocyclic ring. Imidazole derivatives are renowned for their versatility in pharmaceuticals, coordination chemistry, and material science due to their electron-rich aromatic system and ability to participate in hydrogen bonding.

Properties

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

(1-butylimidazol-2-yl)methanol

InChI

InChI=1S/C8H14N2O/c1-2-3-5-10-6-4-9-8(10)7-11/h4,6,11H,2-3,5,7H2,1H3

InChI Key

AOPMHPFNYCNHJU-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C=CN=C1CO

Origin of Product

United States

Scientific Research Applications

Catalysis

1-Butyl-2-hydroxymethylimidazole has been studied for its catalytic properties, particularly in the context of metal coordination complexes. For instance, research has demonstrated that this compound can form stable complexes with metal ions, enhancing their catalytic activity in oxidation reactions.

Case Study: Copper Complexes

A notable study investigated the use of copper-imidazole complexes for catalyzing oxidation reactions. The complex formed with this compound exhibited significant oxidase-like activity, which was utilized for colorimetric detection of ascorbic acid and glutathione. The detection limits were found to be 0.1304 μM and 0.097 μM, respectively, indicating the compound's potential in biochemical analysis and diagnostics .

Material Science

In material science, this compound is being explored for its role in developing advanced materials such as polymers and nanocomposites.

Data Table: Properties of Imidazole-Based Materials

PropertyValue
Thermal StabilityHigh
SolubilitySoluble in polar solvents
Mechanical StrengthEnhanced when used in composites

Research indicates that incorporating this compound into polymer matrices can improve their mechanical properties and thermal stability, making them suitable for various industrial applications .

Environmental Remediation

The environmental applications of this compound are particularly noteworthy in the context of capturing toxic compounds. Studies have shown that this compound can effectively bind to nerve agent simulants such as DMCP (dimethyl chlorophosphate), facilitating their decomposition.

Case Study: Nerve Agent Simulant Capture

In a controlled experiment, the complexing ability of this compound was compared with that of 1-butyl-2-methylimidazole. The results indicated that the former had superior binding efficiency, making it a promising candidate for developing materials aimed at detoxifying hazardous substances .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis
Compound Name Substituents (Position) Key Functional Groups
1-Butyl-2-hydroxymethylimidazole Butyl (1), hydroxymethyl (2) Hydroxymethyl, alkyl chain
1-Benzyl-2-methylimidazole Benzyl (1), methyl (2) Aromatic benzyl, methyl
2-Methylimidazole Methyl (2) Methyl
1-(4-tert-Butylbenzyl)-2-(4-tert-butylphenyl)-1H-benzimidazole Benzyl-tert-butyl (1), phenyl-tert-butyl (2) Bulky tert-butyl, fused benzene ring

Key Observations :

  • Steric Effects : Bulky substituents (e.g., tert-butyl in benzimidazole derivatives) reduce reactivity but enhance thermal stability and crystallinity, as seen in crystal structure studies .
Physical and Chemical Properties
Property This compound 2-Methylimidazole 1-Benzyl-2-methylimidazole
Molecular Weight (g/mol) ~168.2 (estimated) 82.1 172.2
Melting Point (°C) Not reported (likely <100) 142–145 45–50 (liquid at RT)
Solubility Moderate in polar solvents High in water High in organic solvents

Research Findings :

  • 2-Methylimidazole exhibits high water solubility (14.3 g/100 mL at 20°C) due to its small size and lack of bulky groups .
  • Benzimidazoles with tert-butyl groups (e.g., ) show enhanced crystallinity, with reported melting points >200°C due to van der Waals interactions .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-Butyl-2-hydroxymethylimidazole, and how can reaction efficiency be optimized?

  • Methodological Answer : The synthesis typically involves alkylation or substitution reactions. For example, imidazole derivatives are often synthesized via refluxing with ammonium acetate (CH₃COONH₄) under inert conditions, with progress monitored by TLC . Optimizing reaction efficiency may require adjusting stoichiometry, catalyst selection (e.g., Lewis acids), or microwave-assisted synthesis to reduce reaction time. Purification via column chromatography using gradients of ethyl acetate/hexane is recommended .

Q. How should researchers handle accidental spills or exposures during experimental work with this compound?

  • Methodological Answer : Immediate containment using inert absorbents (e.g., vermiculite) and wearing PPE (gloves, goggles, respirators) is critical. Avoid dispersal into drains; contaminated materials must be disposed of as hazardous waste per local regulations. Emergency showers and eye baths should be accessible .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR (¹H/¹³C) : Assigns proton environments and confirms substituent positions.
  • FT-IR : Identifies functional groups (e.g., hydroxyl, imidazole ring vibrations).
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
    Cross-referencing with PubChem or Reaxys databases ensures accuracy .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity and tautomerism of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model tautomeric equilibria and electron distribution. Molecular docking studies (AutoDock Vina) predict interactions with biological targets, such as enzymes or receptors, guiding drug design .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

  • Methodological Answer :

  • Dose-Response Curves : Establish IC₅₀/EC₅₀ values across multiple cell lines.
  • Assay Standardization : Use CLSI guidelines for antimicrobial testing to ensure reproducibility.
  • Metabolomic Profiling : LC-MS/MS identifies metabolite interference or degradation products .

Q. How to design experiments to assess the environmental impact of this compound degradation byproducts?

  • Methodological Answer :

  • Aqueous Stability Tests : Monitor hydrolysis/photolysis under UV-Vis light (λ = 254–365 nm) at varying pH.
  • Ecotoxicology Assays : Use Daphnia magna or Vibrio fischeri models to quantify acute/chronic toxicity.
  • Advanced Oxidation Processes (AOPs) : Evaluate ozonation or Fenton reactions for remediation potential .

Methodological Tables

Parameter Analytical Technique Key References
Synthetic Yield OptimizationMicrowave-assisted synthesis
Tautomerism AnalysisDFT Calculations
Environmental PersistenceLC-MS/MS Metabolite Profiling

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